Cas no 1160261-00-6 (6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride)

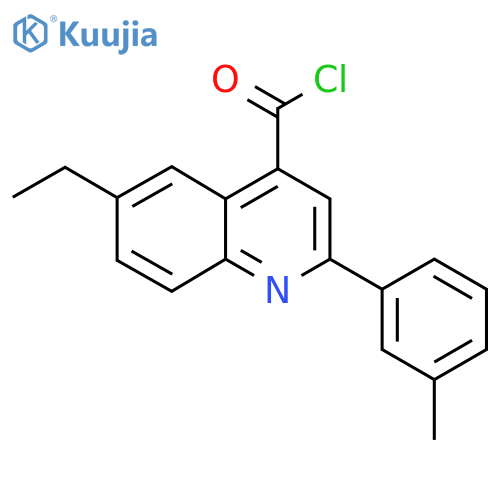

1160261-00-6 structure

商品名:6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

CAS番号:1160261-00-6

MF:C19H16ClNO

メガワット:309.789443969727

MDL:MFCD12198048

CID:4682459

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-ETHYL-2-(3-METHYLPHENYL)QUINOLINE-4-CARBONYL CHLORIDE

- 6-Ethyl-2-(m-tolyl)quinoline-4-carbonyl chloride

- BBL015003

- STL197412

- 4-quinolinecarbonyl chloride, 6-ethyl-2-(3-methylphenyl)-

- 6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

-

- MDL: MFCD12198048

- インチ: 1S/C19H16ClNO/c1-3-13-7-8-17-15(10-13)16(19(20)22)11-18(21-17)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3

- InChIKey: ONFIPGQDVZTMPN-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=C(C2C=CC=C(C)C=2)N=C2C=CC(CC)=CC2=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 399

- トポロジー分子極性表面積: 30

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB378990-500 mg |

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride |

1160261-00-6 | 500MG |

€254.60 | 2022-06-10 | ||

| abcr | AB378990-5 g |

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride |

1160261-00-6 | 5g |

€852.00 | 2022-06-10 | ||

| TRC | E053780-1000mg |

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl Chloride |

1160261-00-6 | 1g |

$ 720.00 | 2022-06-05 | ||

| abcr | AB378990-1g |

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride; . |

1160261-00-6 | 1g |

€317.00 | 2024-07-24 | ||

| Ambeed | A507943-1g |

6-Ethyl-2-(m-tolyl)quinoline-4-carbonyl chloride |

1160261-00-6 | 97% | 1g |

$254.0 | 2024-04-26 | |

| Chemenu | CM263574-5g |

6-Ethyl-2-(m-tolyl)quinoline-4-carbonyl chloride |

1160261-00-6 | 97% | 5g |

$711 | 2021-08-18 | |

| TRC | E053780-250mg |

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl Chloride |

1160261-00-6 | 250mg |

$ 275.00 | 2022-06-05 | ||

| TRC | E053780-500mg |

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl Chloride |

1160261-00-6 | 500mg |

$ 450.00 | 2022-06-05 | ||

| abcr | AB378990-500mg |

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride; . |

1160261-00-6 | 500mg |

€269.00 | 2024-07-24 | ||

| A2B Chem LLC | AI10478-5g |

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride |

1160261-00-6 | >95% | 5g |

$995.00 | 2024-04-20 |

6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

1160261-00-6 (6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride) 関連製品

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160261-00-6)6-Ethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

清らかである:99%/99%

はかる:5g/1g

価格 ($):684.0/229.0